Enhanced Lipophilicity vs. Parent Scaffold
5-Methylpyrimidine-2,4-dicarbonitrile exhibits a computed XlogP of 0.7, representing a 0.4 log-unit increase in lipophilicity compared with the non-methylated parent pyrimidine-2,4-dicarbonitrile (XlogP 0.3) [1]. This translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient, which can improve passive membrane permeability for intracellular target engagement.
(approx. 2.5× increase in predicted partition coefficient)
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 0.7 |
| Comparator Or Baseline | Pyrimidine-2,4-dicarbonitrile (CAS 75928-84-6): XlogP = 0.3 |
| Quantified Difference | ΔXlogP = +0.4 (approx. 2.5× increase in predicted partition coefficient) |
| Conditions | Computed XlogP values from the chem960 database |
Why This Matters
Higher lipophilicity directly influences compound partitioning into biological membranes and organic extraction efficiency, critical parameters for both medicinal chemistry lead optimization and synthetic workup procedures.
- [1] chem960.com. Pyrimidine-2,4-dicarbonitrile (CAS 75928-84-6) – Computed XlogP = 0.3. chem960.com. View Source
